3-Metoxi-1,2,4-tiadiazol-5-amina

Descripción general

Descripción

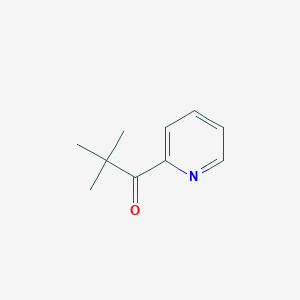

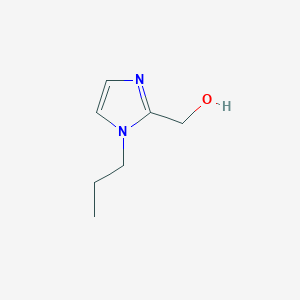

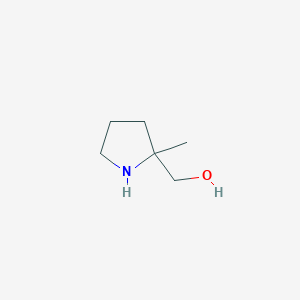

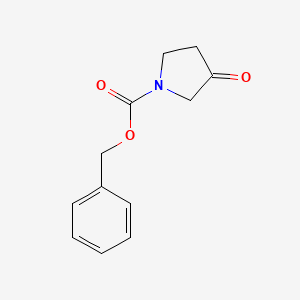

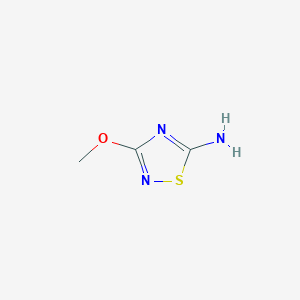

3-Methoxy-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C3H5N3OS. Its average mass is 131.156 Da and its mono-isotopic mass is 131.015335 Da .

Synthesis Analysis

There are several studies on the synthesis of compounds similar to 3-Methoxy-1,2,4-thiadiazol-5-amine. For instance, a study on the synthesis of (Z)-2-(5-Amino-1,2,4-thiadizol-3-yl)-2-(methoxyimino)acetic Acid was published in the Russian Journal of Organic Chemistry .Molecular Structure Analysis

The molecular structure of 3-Methoxy-1,2,4-thiadiazol-5-amine has been analyzed in several studies. For instance, a study published in the Journal of Medicinal Chemistry discussed the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-1,2,4-thiadiazol-5-amine have been studied. For example, a study published in MDPI discussed the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Physical And Chemical Properties Analysis

3-Methoxy-1,2,4-thiadiazol-5-amine has a melting point of 172-173 °C. Its density is 1.4±0.1 g/cm3 and its boiling point is 254.0±23.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.1±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

Los derivados de 1,3,4-tiadiazol, que incluyen “3-Metoxi-1,2,4-tiadiazol-5-amina”, se han sintetizado y evaluado como potentes agentes antimicrobianos . Estos compuestos han mostrado una actividad antimicrobiana significativa contra diversas cepas de bacterias como E. coli, B. mycoides y C. albicans .

Actividad Antibacteriana

Se han sintetizado nuevos derivados de 1,3,4-tiadiazol y se ha estudiado su actividad antibacteriana . Estos compuestos han mostrado efectos inhibitorios sobre diversas cepas bacterianas, como Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus y bacterias grampositivas como Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Pesticidas

El compuesto “5-amino-3-metil-1,2,4-tiadiazol”, que es similar a “this compound”, se ha utilizado como un posible pesticida .

Inhibidores Enzimáticos

“5-amino-3-metil-1,2,4-tiadiazol” también se ha utilizado como un componente de inhibidores enzimáticos de importancia médica .

Colorantes Azo

Este compuesto ha encontrado uso en la síntesis de colorantes azo .

Antibióticos Cefalosporínicos

“5-amino-3-metil-1,2,4-tiadiazol” se ha utilizado como un componente en la síntesis de antibióticos cefalosporínicos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity .

Mode of Action

It’s known that the methoxy group substitution can influence the activity of 1,3,4-thiadiazole derivatives .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can have antimicrobial effects , suggesting they may interact with biochemical pathways related to microbial growth and survival.

Result of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity , suggesting that they may inhibit microbial growth.

Análisis Bioquímico

Biochemical Properties

3-Methoxy-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, 3-Methoxy-1,2,4-thiadiazol-5-amine exhibits binding affinity towards DNA, suggesting its potential role in modulating gene expression and DNA replication processes . The nature of these interactions is primarily based on hydrogen bonding and van der Waals forces, which facilitate the binding of 3-Methoxy-1,2,4-thiadiazol-5-amine to its target biomolecules.

Cellular Effects

The effects of 3-Methoxy-1,2,4-thiadiazol-5-amine on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, 3-Methoxy-1,2,4-thiadiazol-5-amine can induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 3-Methoxy-1,2,4-thiadiazol-5-amine involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and DNA, through hydrogen bonding and van der Waals interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, 3-Methoxy-1,2,4-thiadiazol-5-amine has been shown to inhibit the activity of carbonic anhydrase, leading to alterations in pH regulation and fluid balance . Additionally, this compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-1,2,4-thiadiazol-5-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 3-Methoxy-1,2,4-thiadiazol-5-amine can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Methoxy-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 3-Methoxy-1,2,4-thiadiazol-5-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

3-Methoxy-1,2,4-thiadiazol-5-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of 3-Methoxy-1,2,4-thiadiazol-5-amine is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-Methoxy-1,2,4-thiadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, 3-Methoxy-1,2,4-thiadiazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 3-Methoxy-1,2,4-thiadiazol-5-amine plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, 3-Methoxy-1,2,4-thiadiazol-5-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-methoxy-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCCUUWVUOCZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310728 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98022-43-6 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98022-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.